5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, a hydroxyl group, and a benzodiazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMO-6-{(E)-[(E)-6-{[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}HEXYL]IMINO]METHYL}PHENOL
- 5,5’-DIBROMO-2,2’-BIPYRIDINE
Uniqueness
Compared to similar compounds, 5-[(E)-[(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C14H9Br2N3O2 |
---|---|
Molecular Weight |
411.05 g/mol |
IUPAC Name |
5-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C14H9Br2N3O2/c15-8-3-7(13(20)10(16)4-8)6-17-9-1-2-11-12(5-9)19-14(21)18-11/h1-6,20H,(H2,18,19,21) |
InChI Key |
YMLXBLPLTAZQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Br)O)NC(=O)N2 |
Origin of Product |
United States |
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